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Compound of Interest

Compound Name:
2-(Chloromethyl)-6-nitro-1,3-

benzoxazole

Cat. No.: B1350453 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(chloromethyl)-6-nitro-1,3-
benzoxazole, a heterocyclic compound of interest in medicinal chemistry. Due to the limited

availability of direct research on this specific molecule, this document compiles information

from closely related analogues and established synthetic methodologies to present a predictive

yet scientifically grounded resource. This guide covers its proposed synthesis, physicochemical

properties, and potential biological activities, offering a valuable starting point for further

research and drug development endeavors.

Physicochemical Properties
While experimental data for 2-(chloromethyl)-6-nitro-1,3-benzoxazole is not readily available

in the cited literature, its fundamental properties can be calculated.

Property Value Source

CAS Number 221638-74-0 N/A

Molecular Formula C₈H₅ClN₂O₃ N/A

Molecular Weight 212.59 g/mol N/A

Appearance Expected to be a solid N/A
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Synthesis
A plausible synthetic route for 2-(chloromethyl)-6-nitro-1,3-benzoxazole involves the

condensation and cyclization of 2-amino-5-nitrophenol with a chloroacetylating agent. This

approach is a standard and widely used method for the formation of 2-substituted

benzoxazoles.[1]

Proposed Experimental Protocol:
Reaction: 2-amino-5-nitrophenol reacts with chloroacetic acid in the presence of a dehydrating

agent such as polyphosphoric acid (PPA) to yield 2-(chloromethyl)-6-nitro-1,3-benzoxazole.

Materials:

2-amino-5-nitrophenol

Chloroacetic acid

Polyphosphoric acid (PPA)

Dichloromethane (CH₂Cl₂)

Saturated sodium bicarbonate solution (NaHCO₃)

Anhydrous magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Ethyl acetate/Hexane mixture (for elution)

Procedure:

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-

amino-5-nitrophenol (1 equivalent) and chloroacetic acid (1.1 equivalents).

Add polyphosphoric acid (PPA) in excess to serve as both the solvent and the dehydrating

agent.
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Heat the reaction mixture to 120-140°C with continuous stirring for 4-6 hours. The progress

of the reaction can be monitored by Thin Layer Chromatography (TLC).

After completion, cool the reaction mixture to room temperature and then pour it slowly into a

beaker of ice-cold water with vigorous stirring to precipitate the crude product.

Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate

solution until the effervescence ceases.

Extract the product with dichloromethane (3 x 50 mL).

Combine the organic layers and wash with brine (2 x 30 mL).

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to obtain the crude product.

Purify the crude product by column chromatography on silica gel using an ethyl

acetate/hexane gradient to afford the pure 2-(chloromethyl)-6-nitro-1,3-benzoxazole.

Proposed synthesis workflow for 2-(chloromethyl)-6-nitro-1,3-benzoxazole.

Spectroscopic Characterization (Predicted)
The following table summarizes the expected spectroscopic data for 2-(chloromethyl)-6-nitro-
1,3-benzoxazole based on the analysis of structurally similar compounds.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1350453?utm_src=pdf-body
https://www.benchchem.com/product/b1350453?utm_src=pdf-body
https://www.benchchem.com/product/b1350453?utm_src=pdf-body
https://www.benchchem.com/product/b1350453?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1350453?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technique Expected Data

¹H NMR
δ 8.5-8.7 (d, 1H, H-7), δ 8.2-8.4 (dd, 1H, H-5), δ

7.7-7.9 (d, 1H, H-4), δ 4.8-5.0 (s, 2H, -CH₂Cl)

¹³C NMR

δ 165-167 (C-2), δ 152-154 (C-3a), δ 145-147

(C-6), δ 142-144 (C-7a), δ 120-122 (C-5), δ 118-

120 (C-7), δ 110-112 (C-4), δ 40-42 (-CH₂Cl)

FT-IR (cm⁻¹)

~3100 (Ar C-H str), ~1620 (C=N str), ~1530 &

~1350 (NO₂ asymm. & symm. str), ~1250 (C-O-

C str), ~750 (C-Cl str)

Mass Spec (m/z)
Expected molecular ion peak [M]⁺ at ~212 and

[M+2]⁺ at ~214 (due to ³⁷Cl isotope)

Potential Biological Activities and Mechanism of
Action
Benzoxazole derivatives are recognized as a "privileged scaffold" in medicinal chemistry,

exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-

inflammatory properties.[2][3][4] The presence of a nitro group can further enhance these

activities.

Anticancer Activity
Nitroaromatic compounds are known to undergo bioreductive activation in hypoxic tumor cells,

leading to cytotoxic species. Furthermore, the chloromethyl group is a potential alkylating agent

capable of reacting with nucleophilic sites on biomolecules such as DNA, which can induce

apoptosis.[5] A plausible mechanism of action for 2-(chloromethyl)-6-nitro-1,3-benzoxazole
could involve the inhibition of key enzymes like glutathione S-transferases (GSTs), as has been

observed for other nitro-benzoxazole derivatives.[6]

Proposed Experimental Protocol for Anticancer Activity Screening (MTT Assay):

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
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Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well

and incubated for 24 hours to allow for attachment.

Compound Treatment: The test compound, 2-(chloromethyl)-6-nitro-1,3-benzoxazole, is

dissolved in DMSO and then diluted to various concentrations in the cell culture medium.

The cells are treated with these concentrations for 48-72 hours.

MTT Assay: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. The

formazan crystals formed are then dissolved in a solubilization solution (e.g., DMSO or

acidified isopropanol).

Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The

percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value

(the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Activity
The benzoxazole nucleus is a common feature in many antimicrobial agents.[7] The

mechanism of action can vary but often involves the disruption of microbial cell walls, inhibition

of essential enzymes, or interference with nucleic acid synthesis.

Proposed Experimental Protocol for Antimicrobial Activity Screening (Minimum Inhibitory

Concentration - MIC):

Microbial Strains: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus,

Escherichia coli) and fungi (e.g., Candida albicans) are used.

Broth Microdilution Method: The test compound is serially diluted in a 96-well microtiter plate

containing a suitable broth medium.

Inoculation: Each well is inoculated with a standardized suspension of the microbial strain.

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria,

30°C for fungi) for 18-24 hours.
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MIC Determination: The MIC is determined as the lowest concentration of the compound that

visibly inhibits the growth of the microorganism.

Compound Synthesis & Characterization
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Logical workflow for the evaluation of 2-(chloromethyl)-6-nitro-1,3-benzoxazole.

Conclusion
While direct experimental data on 2-(chloromethyl)-6-nitro-1,3-benzoxazole is sparse, a

comprehensive analysis of related structures and established synthetic methodologies allows

for the construction of a robust predictive profile. The proposed synthesis is based on well-

established benzoxazole formation reactions, and the predicted spectroscopic data provide a
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benchmark for future characterization. The known biological activities of the benzoxazole

scaffold, particularly when substituted with a nitro group and a reactive chloromethyl moiety,

suggest that this compound is a promising candidate for further investigation as an anticancer

and antimicrobial agent. The experimental protocols outlined in this guide provide a clear

roadmap for the synthesis, characterization, and biological evaluation of this intriguing

molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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